Ethyl 5-amino-2-chlorobenzoate
Overview
Description
Ethyl 5-amino-2-chlorobenzoate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, an amino group at the 5-position, and a chlorine atom at the 2-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-amino-2-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 5-amino-2-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For example, thionyl chloride can be used to convert 5-amino-2-chlorobenzoic acid to its corresponding acid chloride, which is then reacted with ethanol to form the ester .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amine derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 5-amino-2-chlorobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Hydrolysis: 5-amino-2-chlorobenzoic acid.
Scientific Research Applications
Ethyl 5-amino-2-chlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anti-inflammatory properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of benzoic acid derivatives.
Mechanism of Action
The mechanism of action of ethyl 5-amino-2-chlorobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Ethyl 5-amino-2-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 5-amino-2-fluorobenzoate: Contains a fluorine atom instead of chlorine.
Ethyl 5-amino-2-iodobenzoate: Contains an iodine atom instead of chlorine.
Uniqueness: Ethyl 5-amino-2-chlorobenzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Chlorine atoms can participate in various interactions, such as halogen bonding, which can affect the compound’s properties and applications .
Properties
IUPAC Name |
ethyl 5-amino-2-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMMZRKNONEJAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10530101 | |
Record name | Ethyl 5-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10530101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64401-55-4 | |
Record name | Benzoic acid, 5-amino-2-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64401-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10530101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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